Diazene, bis(2-methoxyphenyl)-, 1-oxide
Overview
Description
Diazene, bis(2-methoxyphenyl)-, 1-oxide is an organic compound with the molecular formula C14H14N2O3 This compound is part of the azoxybenzene family, characterized by the presence of an azoxy group (N=N-O) linked to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, bis(2-methoxyphenyl)-, 1-oxide typically involves the oxidation of corresponding hydrazobenzene derivatives. One common method is the oxidation of bis(2-methoxyphenyl)hydrazine using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or acetic acid at elevated temperatures to facilitate the oxidation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Diazene, bis(2-methoxyphenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of nitroso compounds.
Reduction: Reduction reactions can convert the azoxy group to azo or hydrazo groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, zinc dust in acetic acid, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Azo and hydrazo derivatives.
Substitution: Halogenated, nitrated, and sulfonated aromatic compounds.
Scientific Research Applications
Diazene, bis(2-methoxyphenyl)-, 1-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other azoxy compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diazene, bis(2-methoxyphenyl)-, 1-oxide involves its interaction with molecular targets through the azoxy group. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Azoxybenzene: The parent compound with similar chemical properties but without methoxy substituents.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: A structural isomer with methoxy groups at different positions on the aromatic rings.
p-Azoxyanisole: Another azoxy compound with methoxy groups in the para position.
Uniqueness
Diazene, bis(2-methoxyphenyl)-, 1-oxide is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The ortho position of the methoxy groups can lead to different steric and electronic effects compared to other isomers, making it a compound of interest for various applications.
Properties
IUPAC Name |
(2-methoxyphenyl)-(2-methoxyphenyl)imino-oxidoazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-13-9-5-3-7-11(13)15-16(17)12-8-4-6-10-14(12)19-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJYJSHGAOIUAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=[N+](C2=CC=CC=C2OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326584 | |
Record name | Diazene, bis(2-methoxyphenyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13620-57-0 | |
Record name | Diazene, bis(2-methoxyphenyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-AZOXYANISOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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